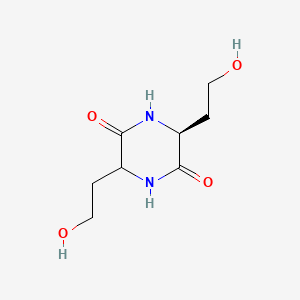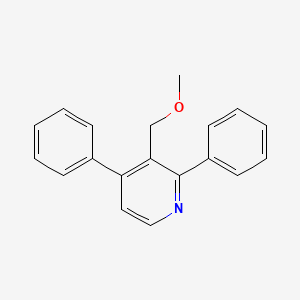![molecular formula C7H8F2N2O B14024069 (5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B14024069.png)
(5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of (5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
化学反応の分析
(5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
科学的研究の応用
(5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
作用機序
The mechanism of action of (5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways and biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
(5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol can be compared with other similar compounds in the pyrrolo[1,2-b]pyrazole family:
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol: Lacks the fluorine atoms, which may result in different chemical reactivity and biological activity.
(5,5-Dichloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol:
These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential for diverse applications.
特性
分子式 |
C7H8F2N2O |
|---|---|
分子量 |
174.15 g/mol |
IUPAC名 |
(5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-yl)methanol |
InChI |
InChI=1S/C7H8F2N2O/c8-7(9)2-6-1-5(3-12)10-11(6)4-7/h1,12H,2-4H2 |
InChIキー |
JEKXKUJIOIBAQR-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC(=NN2CC1(F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14024020.png)



![Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14024040.png)


